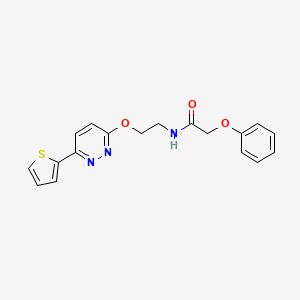

2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Description

2-Phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a thiophene ring at position 6. The pyridazine moiety is connected via an ethoxy linker to the acetamide nitrogen, while the phenyl group is attached through an oxygen atom to the acetamide carbonyl.

Properties

IUPAC Name |

2-phenoxy-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-17(13-24-14-5-2-1-3-6-14)19-10-11-23-18-9-8-15(20-21-18)16-7-4-12-25-16/h1-9,12H,10-11,13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAVRBROLLJWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyridazinyl intermediate: This involves the reaction of a thiophene derivative with a pyridazine precursor under specific conditions.

Coupling with phenoxyacetic acid: The pyridazinyl intermediate is then reacted with phenoxyacetic acid to form the desired compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Amide Bond Reactivity

The acetamide group undergoes hydrolysis and nucleophilic substitution reactions:

- Acid/Base-Catalyzed Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to yield 2-phenoxyacetic acid and the corresponding amine derivative (2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethylamine). Similar hydrolytic pathways are observed for N-aryl acetamides under reflux with HCl or NaOH .

- Nucleophilic Substitution : The α-chloroacetamide analog (if present) reacts with amines, thiols, or alcohols to form substituted derivatives. For example, 2-chloro-N-arylacetamides react with piperazine to yield bis-acetamide conjugates .

Table 1: Representative Reactions of the Acetamide Group

Pyridazin-3-yl Ether Linkage Modifications

The pyridazine ring’s ether bond (C–O–C) participates in:

- Ether Cleavage : Strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) cleave the ether bond to regenerate hydroxyl intermediates. This is critical for synthesizing hydroxylated pyridazine derivatives .

- Cross-Coupling Reactions : The pyridazine ring can undergo Suzuki-Miyaura or Buchwald-Hartwig couplings if halogenated. For example, bromopyridazines react with arylboronic acids under Pd catalysis .

Table 2: Pyridazine Ether Reactivity

Thiophene Functionalization

The thiophen-2-yl substituent undergoes electrophilic substitutions:

- Sulfonation/Nitration : Concentrated H₂SO₄ or HNO₃ introduces sulfonic acid or nitro groups at the thiophene’s α-position .

- Halogenation : NBS or Cl₂ in CCl₄ adds halogens to the thiophene ring, enabling further cross-couplings .

Table 3: Thiophene Reactivity

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, CCl₄, 60°C, 3h | 5-Bromo-thiophen-2-yl derivative | 82% | |

| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 5-Nitro-thiophen-2-yl derivative | 68% |

Heterocyclic Ring Transformations

The pyridazine core participates in cycloadditions and ring-opening reactions:

- Diels-Alder Reactions : Pyridazines act as dienophiles with electron-rich dienes to form bicyclic structures .

- Reductive Opening : Hydrogenation with Raney Ni or Pd/C reduces the pyridazine ring to a piperazine derivative .

Key Finding :

In a Rh-catalyzed reductive coupling, pyridazine derivatives react with aldehydes to yield enantiopure amino alcohols, which are precursors for antidepressants .

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain pyridazine derivatives demonstrate significant activity against Mycobacterium tuberculosis, suggesting that 2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide may also possess similar properties. The structure–activity relationship (SAR) analysis of related compounds indicates that modifications to the phenyl and pyridazinyl groups can enhance antimicrobial efficacy .

Anticancer Potential

There is emerging evidence that compounds containing the pyridazinyl structure can inhibit cancer cell proliferation. The introduction of thiophene moieties has been linked to increased cytotoxicity against various cancer cell lines. Specific studies have highlighted that modifications to the acetamide group can influence the selectivity and potency of these compounds against tumor cells .

Lead Compound for Antimycobacterial Agents

Given its structural characteristics, this compound could serve as a lead compound in the development of new antitubercular drugs. The presence of the thiophenyl group may enhance lipophilicity and cellular uptake, critical factors for drug efficacy .

Targeting Kinase Inhibitors

The compound's unique structural features suggest potential as a kinase inhibitor. Kinases play vital roles in cell signaling pathways related to cancer and other diseases. Preliminary studies on related pyridazine derivatives indicate they may inhibit specific kinases involved in tumor growth and metastasis .

Case Study 1: Antimycobacterial Activity

A study conducted on a series of pyridazine derivatives demonstrated that compounds with similar structures to this compound exhibited MIC values as low as 0.5 μg/mL against Mycobacterium tuberculosis. This suggests that further exploration of this compound could yield effective treatments for tuberculosis .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that certain thiophene-substituted pyridazines exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The assessment of these compounds indicated IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Pyridazine vs. Pyrimidine/Thiadiazole

- CB-839 (): A pyridazine-containing acetamide with a thiadiazole substituent and a trifluoromethoxyphenyl group. Unlike the target compound, CB-839 includes a thiadiazole ring and a butyl chain, enhancing its hydrophobicity. It is a glutaminase inhibitor studied in cancer therapeutics .

- 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (): These compounds replace pyridazine with a pyrimidine ring, altering electronic properties and hydrogen-bonding capacity. The thiopyrimidinyl group may improve metabolic stability compared to pyridazine .

Thiophene vs. Benzothiazole/Thiazole

- The trifluoromethyl group in these analogs increases electronegativity and bioavailability, contrasting with the target compound’s thiophene .

Substituent Effects

Ether Linkers vs. Direct Bonding

- N-(3-Chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide (): A cyanoacetamide with a pyridylmethoxy linker. The cyano group increases electrophilicity, while the chloro and pyridyl groups enhance halogen bonding and aromatic interactions, differing from the target’s phenoxy-thiophene system .

- The ethyl linker in rotigotine improves conformational flexibility compared to the rigid ethoxy bridge in the target compound .

Thiophene Position and Functionalization

Physicochemical and Spectroscopic Properties

- IR and NMR Profiles: reports IR peaks at ~1650–1700 cm⁻¹ for acetamide carbonyls, consistent with the target compound. However, the thiophene C-S stretch (~700 cm⁻¹) would distinguish it from pyrimidine or benzothiazole analogs . ¹H NMR of N-(3-acetyl-2-thienyl)acetamides shows thiophene protons at δ 6.5–7.5 ppm, whereas the target’s pyridazine and phenoxy groups would exhibit distinct aromatic splitting patterns .

Pharmacological Implications

- CB-839 (): Demonstrates the therapeutic relevance of pyridazine-acetamide hybrids in oncology. The target compound’s thiophene may confer unique selectivity for thiophene-binding targets (e.g., kinases or GPCRs) .

- Benzothiazole Acetamides (): Trifluoromethyl groups enhance blood-brain barrier penetration, suggesting the target compound could be optimized with similar substituents for CNS applications .

Data Table: Structural and Functional Comparison

Biological Activity

2-Phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, identified by its CAS number 920359-41-7, is a compound with potential biological activity due to its unique structural features. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 355.4 g/mol. The compound features a phenoxy group, a pyridazine ring substituted with a thiophene moiety, and an acetamide functional group, contributing to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₃S |

| Molecular Weight | 355.4 g/mol |

| CAS Number | 920359-41-7 |

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties against various strains of bacteria, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate that it exhibits significant bactericidal activity.

- Mechanism of Action : The antibacterial action is primarily attributed to the inhibition of protein synthesis and nucleic acid production within bacterial cells. This mechanism has been observed in related compounds within the same structural class .

- Efficacy Against Biofilms : The compound demonstrates moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE). For MRSA, the minimum biofilm inhibitory concentration (MBIC) ranges from 62.216 to 124.432 μg/mL, while for SE it ranges from 31.108 to 62.216 μg/mL .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains.

- Activity Spectrum : The compound exhibits varying degrees of antifungal efficacy, with some derivatives showing MIC values comparable to standard antifungal agents like fluconazole .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in human cell lines.

- Cell Viability Assays : Using MTT assays, the compound was tested against K562 leukemia cells and demonstrated significant cytotoxic effects at concentrations as low as 10 µM. The results suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways .

Case Studies and Research Findings

Several studies have been conducted on related compounds that share structural similarities with this compound.

- Antibacterial Efficacy : A study reported that similar compounds exhibited MIC values ranging from 1.9 to 125 µg/mL against various bacterial strains, outperforming established antibiotics like levofloxacin .

- Antifungal Comparison : Another investigation revealed that related compounds had antifungal activities with MIC values significantly lower than those of traditional antifungals, indicating potential for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.